ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Catalog No.
S12209070
CAS No.
M.F
C12H14N2O4
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carbox...

Product Name

ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

IUPAC Name

ethyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C12H14N2O4/c1-2-18-12(15)13-6-5-9-7-11(14(16)17)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3

InChI Key

IEJSMEJIIUMQCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound with the molecular formula C12H14N2O4C_{12}H_{14}N_{2}O_{4} and a molecular weight of approximately 250.25 g/mol. It is characterized by the presence of a nitro group at the 6-position of the isoquinoline structure, which contributes to its unique chemical properties. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Typical of nitro and carboxylate functional groups. Common reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine, yielding derivatives that may exhibit different biological activities.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, potentially altering solubility and reactivity.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution at the nitrogen atom or carbon atoms adjacent to the nitro group.

These reactions are essential for modifying the compound to enhance its efficacy or alter its pharmacokinetic properties.

Research indicates that ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as:

  • Antimicrobial Agent: Preliminary studies suggest that it may possess antibacterial properties.
  • Anticancer Activity: Some derivatives of isoquinoline compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Isoquinolines are often investigated for their neuroprotective potential, which could be relevant for neurodegenerative diseases.

The specific mechanisms underlying these activities are subjects of ongoing research.

The synthesis of ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through heating or catalytic processes to form the isoquinoline structure.
  • Nitration: Introduction of the nitro group can be accomplished via nitration reactions using nitric acid and sulfuric acid on the isoquinoline precursor.
  • Esterification: The final step often involves esterification of the carboxylic acid with ethanol to yield the ethyl ester.

These methods require careful control of reaction conditions to ensure high yield and purity.

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in various fields:

  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its antimicrobial properties.

Interaction studies involving ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate focus on its binding affinity and activity against biological targets. These studies often utilize:

  • Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.
  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion profiles to understand its behavior in biological systems.

These interactions are critical for determining the compound's utility in medicinal chemistry.

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate shares structural similarities with several other compounds within the isoquinoline family. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate397864-14-10.81
tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate164148-92-90.69
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate171049-41-50.69
tert-Butyl 6-nitroisoquinolinoneNot availableNot available

Uniqueness

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific combination of a nitro group and an ethyl carboxylate moiety, which may influence its solubility and biological activity compared to other derivatives with different substituents. Its potential applications in pharmaceuticals and agriculture further distinguish it from similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

250.09535693 g/mol

Monoisotopic Mass

250.09535693 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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